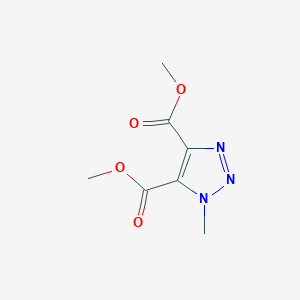









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
74.06 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N=NNC1C(=O)OC
|
|
Name
|
|
|
Quantity
|
110.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
73.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice-water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (70.66 g)
|
|
Type
|
ADDITION
|
|
Details
|
as a mixture of isomers
|
|
Type
|
CUSTOM
|
|
Details
|
Separation on silica gel in ethyl acetate-hexane (2:3)
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NN(N=C1C(=O)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.51 g | |
| YIELD: PERCENTYIELD | 46% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=NN(C1C(=O)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.92 g | |
| YIELD: PERCENTYIELD | 34% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
74.06 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N=NNC1C(=O)OC
|
|
Name
|
|
|
Quantity
|
110.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
73.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice-water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (70.66 g)
|
|
Type
|
ADDITION
|
|
Details
|
as a mixture of isomers
|
|
Type
|
CUSTOM
|
|
Details
|
Separation on silica gel in ethyl acetate-hexane (2:3)
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NN(N=C1C(=O)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.51 g | |
| YIELD: PERCENTYIELD | 46% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=NN(C1C(=O)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.92 g | |
| YIELD: PERCENTYIELD | 34% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |